Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate molecular weight and 3D structure
Comprehensive Technical Guide: Molecular Weight, 3D Structural Conformation, and Characterization of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate Executive Summary As a Senior Application Scientist, I frequently enc...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide: Molecular Weight, 3D Structural Conformation, and Characterization of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate
Executive Summary
As a Senior Application Scientist, I frequently encounter the 1,2,3,4-tetrahydroquinoline (THQ) scaffold in advanced drug discovery programs. THQ derivatives are privileged structures, often utilized in the development of bromodomain inhibitors and epigenetic modulators due to their ability to mimic endogenous hydrogen-bonding networks 1. This whitepaper provides an in-depth technical analysis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate , focusing on its exact molecular weight, 3D conformational dynamics, and the self-validating experimental protocols required for its synthesis and analytical verification.
Part 1: Physicochemical Properties & Molecular Weight Analysis
The target molecule consists of a bicyclic tetrahydroquinoline core with a methyl acetate side chain attached at the C4 position. Understanding the exact mass and isotopic distribution is critical for high-resolution liquid chromatography-mass spectrometry (LC-MS) validation. The molecular formula is C12H15NO2, which yields a precise molecular weight of 205.257 g/mol 2.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance
Molecular Formula
C12H15NO2
Defines the atomic composition.
Molecular Weight
205.257 g/mol
Standard benchmark for gravimetric analysis and yield calculations 2.
Monoisotopic Mass
205.1103 Da
Target m/z for high-resolution mass spectrometry (HRMS) 3.
H-Bond Donors
1 (-NH)
Crucial for kinase or bromodomain hinge-binding interactions 1.
H-Bond Acceptors
3 (N, O, O)
Facilitates solvent interaction and target docking orientation.
Rotatable Bonds
4
Dictates the conformational entropy of the flexible acetate side chain.
Part 2: 3D Structural Conformation & Stereochemistry
The 3D architecture of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate is defined by the fusion of a planar aromatic benzene ring with a non-planar piperidine ring.
Ring Dynamics: To minimize torsional strain, the piperidine ring adopts a half-chair or sofa conformation.
C4 Stereocenter: The attachment of the methyl acetate side chain at C4 generates a chiral center, resulting in distinct (R) and (S) enantiomers.
Substituent Orientation (Causality): The bulky -CH2COOCH3 group exhibits a strong thermodynamic preference for the pseudo-equatorial position. If forced into a pseudo-axial position, the molecule would suffer severe 1,3-diaxial steric clashes with the axial protons at C2. This pseudo-equatorial preference is a critical factor when designing THQ-based ligands for rigid protein binding pockets [[4]]().
Fig 1: 3D conformational logic and stereochemical hierarchy of the target molecule.
Part 3: Synthetic Methodology (Self-Validating Protocol)
To synthesize this compound with high fidelity, we employ a two-step sequence starting from quinoline-4-acetic acid. The protocol is designed as a self-validating system: each step produces a distinct intermediate that must be verified before proceeding 5.
Step 1: Fischer Esterification
Procedure: Suspend quinoline-4-acetic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H2SO4 (0.1 eq). Reflux for 12 hours.
Causality: Methanol serves as both the solvent and the nucleophilic reactant. H2SO4 protonates the carbonyl oxygen, increasing its electrophilicity to drive the equilibrium forward.
Validation: Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1) should show complete consumption of the highly polar baseline starting material. The isolated intermediate is methyl quinolin-4-ylacetate.
Step 2: Selective Catalytic Hydrogenation
Procedure: Dissolve the intermediate in methanol containing 1% acetic acid. Add PtO2 (Adams' catalyst, 0.05 eq). Subject the mixture to H2 gas at 50 psi in a Parr shaker for 6 hours.
Causality: Why utilize PtO2 instead of standard Pd/C? Palladium on carbon often leads to unwanted hydrogenolysis of the ester group or over-reduction of the benzene ring. PtO2 in an acidic medium selectively reduces the nitrogen-containing heteroaromatic ring while preserving both the ester functionality and the carbocyclic aromatic ring.
Validation: Filter through a Celite pad to remove the pyrophoric catalyst. The crude product must be purified via flash chromatography prior to NMR validation.
Fig 2: Step-by-step synthetic and analytical validation workflow.
Part 4: Analytical Validation Benchmarks
A rigorous analytical suite is required to confirm the 3D structure and purity of the synthesized Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate 4.
Amine (-NH): Broadens due to quadrupolar relaxation of Nitrogen; exchanges with D2O.
6.50 - 7.10
Multiplet
4H
Aromatic Protons: Confirms the benzene ring remained intact during hydrogenation.
Mass Spectrometry (LC-MS):
Using electrospray ionization (ESI+), the compound will exhibit a strong [M+H]+ adduct at m/z 206.11. Additional adducts such as [M+Na]+ at m/z 228.09 may also be observed, which is consistent with collision cross-section data for C12H15NO2 isomers 3.
Title: WO2014140076A1 - 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors
Source: Google Patents
URL
Title: Solid-phase synthesis of heterocyclic systems (HASC Linkers)
Pharmacokinetics of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate Foreword: The Rationale for Rigorous Preclinical Pharmacokinetic Assessment In the landscape of modern...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Foreword: The Rationale for Rigorous Preclinical Pharmacokinetic Assessment
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and defined by data-driven decisions. The 1,2,3,4-tetrahydroquinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate emerges from this lineage as a molecule of interest. However, its biological potential remains theoretical without a thorough understanding of its behavior in vivo.
This guide provides a comprehensive framework for characterizing the preclinical pharmacokinetics (PK) of this molecule. Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of drug development, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[5][6] An early and robust understanding of these processes is not merely a regulatory requirement; it is the fundamental basis for selecting appropriate doses for efficacy and safety studies, predicting human dose regimens, and ultimately, de-risking the progression of a candidate molecule.[7][8][9]
We will proceed not with a generic template, but with a logical, scientifically-grounded workflow that a seasoned drug development professional would employ. This document explains not only what to do but, more importantly, why each step is critical for building a comprehensive and trustworthy pharmacokinetic profile.
Section 1: Foundational Physicochemical and In Silico Profiling
Before any in vivo work commences, a foundational understanding of the molecule's intrinsic properties is paramount. These characteristics often govern its subsequent pharmacokinetic behavior.[10]
Key Physicochemical Descriptors
The physicochemical properties of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate dictate its interaction with biological systems. Key parameters include solubility, lipophilicity (LogP), and ionization state (pKa). This data can be determined experimentally or through validated computational models.
Predicts membrane permeability and blood-brain barrier penetration.
Aqueous Solubility
Moderate to Low
A primary determinant of oral absorption and dissolution rate.
pKa (acidic/basic)
Basic (amine)
Determines the ionization state at physiological pH, impacting solubility and membrane transport.
Note: Values are based on a closely related isomer and should be experimentally verified for the specific compound.
These initial parameters guide formulation development. For a compound predicted to have low aqueous solubility, for instance, early PK studies might necessitate a solution formulation with solubilizing excipients to ensure that absorption is not limited by the dissolution rate.[8]
Section 2: Designing the Definitive Preclinical Pharmacokinetic Study
The design of the in vivo study is the most critical variable for generating meaningful data. Rodent models, typically rats or mice, are standard in early discovery due to their well-characterized biology, cost-effectiveness, and ethical considerations.[12][13] A robust study design incorporates both intravenous (IV) and oral (PO) administration to provide a complete picture of the drug's disposition.
Rationale for Dual-Route Administration
Intravenous (IV) Dosing: Administering the drug directly into the systemic circulation bypasses absorption, providing absolute data on distribution, metabolism, and elimination. It is essential for calculating fundamental parameters like Clearance (CL), Volume of Distribution (Vd), and the definitive elimination half-life (t½).[6][14]
Oral (PO) Dosing: This route is typically the intended clinical route and provides critical information on oral absorption and first-pass metabolism. Key parameters derived from PO studies include Cmax, Tmax, and the Area Under the Curve (AUC).[15] When compared to IV data, it allows for the calculation of absolute oral bioavailability (F%).
Experimental Workflow: From Animal to Analyte
The overall process follows a strict, logical flow to ensure data integrity.
Caption: High-level workflow for a preclinical pharmacokinetic study.
Detailed In-Life Protocol
Animal Model: Male Sprague-Dawley rats (n=6), cannulated (jugular vein) to facilitate serial blood sampling, which reduces animal stress and inter-animal variability.[16][17]
Acclimatization: Animals are acclimatized for at least 3 days prior to the study.
Dosing Groups:
Group 1 (IV): 1 mg/kg dose administered as a slow bolus via the tail vein.[18]
Group 2 (PO): 5 mg/kg dose administered via oral gavage.
Blood Sampling: A sparse sampling schedule is employed where each animal is bled at specific time points. For instance, blood samples (~100 µL) are collected into K2EDTA-containing tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to a fresh tube and stored at -80°C pending analysis.
Section 3: Bioanalytical Method: The Gold Standard of Quantification
Reliable pharmacokinetic data hinges entirely on the ability to accurately and precisely measure the concentration of the parent drug in a complex biological matrix like plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task due to its superior sensitivity, selectivity, and speed.[19][20]
Bioanalytical Method Development and Validation
Developing a robust method is a systematic process, followed by a rigorous validation to prove its fitness for purpose, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH M10.[10][21][22][23]
Caption: Decision logic for LC-MS/MS bioanalytical method development.
Step-by-Step Bioanalytical Protocol
Sample Preparation (Protein Precipitation):
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
To 50 µL of plasma in a 96-well plate, add 200 µL of acetonitrile containing a suitable internal standard (IS). The IS is a structurally similar compound used to correct for variability during sample processing and analysis.
Vortex the plate for 5 minutes to precipitate plasma proteins.
Centrifuge the plate at 4000 x g for 10 minutes.
Transfer 100 µL of the supernatant to a new plate for LC-MS/MS analysis. This is the simplest extraction method and is often sufficient for discovery-phase studies.[19]
LC-MS/MS Conditions (Exemplar):
LC System: Standard HPLC or UPLC system.
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). This is the workhorse for small molecule analysis.[24]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
Mass Spectrometer: Triple quadrupole mass spectrometer.
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.[25]
Method Validation: Ensuring Trustworthiness
The developed method must be validated to demonstrate its reliability.[21] Key validation parameters and typical acceptance criteria are summarized below.
Validation Parameter
Purpose
Acceptance Criteria (FDA/ICH M10)
Selectivity
Ensure no interference from endogenous matrix components.
Response in blank matrix should be <20% of LLOQ response.
Calibration Curve
Demonstrate relationship between response and concentration.
At least 6 non-zero points with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Measure closeness to nominal value and reproducibility.
Replicate QC samples (Low, Mid, High) must be within ±15% of nominal values, with a precision (CV%) of ≤15%.
Matrix Effect
Assess ion suppression or enhancement from the biological matrix.
CV of IS-normalized matrix factor should be ≤15%.
Recovery
Measure the efficiency of the extraction process.
Should be consistent and reproducible.
Stability
Ensure analyte integrity under various storage and handling conditions.
Mean concentration of stability samples must be within ±15% of nominal concentration.
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Section 4: Data Analysis and Interpretation
Once the plasma samples are analyzed, the resulting concentration-time data is used to derive the key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the standard method for this purpose.[6]
A measure of the extent of absorption and overall exposure.[14][15]
t½ (Half-life)
Time required for the plasma concentration to decrease by half.
Determines dosing interval and time to reach steady state.[14]
CL (Clearance)
Volume of plasma cleared of the drug per unit of time. (IV only)
A measure of the body's efficiency in eliminating the drug.[14]
Vd (Volume of Distribution)
Apparent volume into which the drug distributes. (IV only)
Indicates the extent of drug distribution into tissues versus plasma.[14][26]
F% (Bioavailability)
Fraction of the oral dose that reaches systemic circulation.
(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Data Summary
The following table presents a hypothetical but realistic pharmacokinetic profile for Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in rats.
Parameter
IV Administration (1 mg/kg)
PO Administration (5 mg/kg)
Cmax (ng/mL)
450 (at 5 min)
320
Tmax (h)
0.083
1.0
AUC_last (ngh/mL)
850
1800
AUC_inf (ngh/mL)
865
1850
t½ (h)
3.5
3.7
CL (mL/min/kg)
19.3
N/A
Vd (L/kg)
5.9
N/A
F (%)
N/A
42.8%
Interpretation:
The moderate oral bioavailability (F% ~43%) suggests either incomplete absorption from the gut or significant first-pass metabolism in the liver.
The high Volume of Distribution (Vd > 1 L/kg) indicates extensive distribution of the compound out of the plasma and into the tissues.
The clearance value (19.3 mL/min/kg) is low relative to hepatic blood flow in the rat (~55 mL/min/kg), suggesting it is a low-to-intermediate clearance compound.
Section 5: Anticipated Metabolism
The chemical structure provides clues to its likely metabolic fate. The tetrahydroquinoline nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes.[27][28][29] Potential metabolic pathways include:
Oxidation: Hydroxylation on the aromatic or aliphatic rings.[30][31]
N-dealkylation: If substituents are present on the nitrogen.
Ester Hydrolysis: The methyl acetate moiety is a likely site for hydrolysis by esterase enzymes to form the corresponding carboxylic acid, a more polar metabolite that can be readily excreted.
Conjugation: Following oxidation, the molecule can undergo Phase II metabolism (e.g., glucuronidation or sulfation) to further increase water solubility and facilitate excretion.[31]
Section 6: The Bridge to Pharmacodynamics (PK/PD)
Pharmacokinetic data is most powerful when linked to pharmacodynamic (PD) effect—what the drug does to the body.[7] By correlating the plasma concentration profile (PK) with a measure of target engagement or efficacy (PD) in an appropriate animal model, a PK/PD relationship can be established. This is the ultimate goal of preclinical studies, as it allows for the prediction of a therapeutic dose in humans.
Caption: Conceptual model of the PK/PD relationship.
Conclusion
This guide has outlined a rigorous, industry-standard approach to characterizing the preclinical pharmacokinetics of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate. By integrating physicochemical assessment, robust in vivo study design, and gold-standard bioanalytical quantification, a comprehensive and trustworthy dataset can be generated. The resulting parameters—clearance, volume of distribution, half-life, and oral bioavailability—are not merely numbers; they are the essential descriptors that will guide all subsequent stages of development. This foundational understanding is indispensable for making informed decisions, optimizing dosing strategies for future pharmacology and toxicology studies, and ultimately, maximizing the probability of translating a promising molecule into a successful therapeutic.
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Application Note: A Step-by-Step Laboratory Synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, a valuable scaffold in medicinal chemistry and drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, a valuable scaffold in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in numerous synthetic pharmaceuticals, including antiarrhythmic, antiviral, and antimalarial agents.[1] This guide details a robust three-part synthetic strategy: (1) synthesis of the quinoline-4-carboxylic acid precursor via the Pfitzinger reaction, (2) selective catalytic hydrogenation of the heterocyclic ring to yield the tetrahydroquinoline intermediate, and (3) final esterification to the target methyl ester. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical characterization, ensuring a reproducible and well-understood synthesis for researchers in the field.
Introduction and Synthetic Strategy
The synthesis of substituted tetrahydroquinolines is of significant interest due to their presence in a wide array of biologically active compounds.[1] The target molecule, Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, combines this important heterocyclic core with an ester functional group, making it a versatile building block for further chemical elaboration.
The chosen synthetic pathway is designed for reliability and scalability in a standard laboratory setting. It proceeds through well-established and high-yielding chemical transformations. The overall workflow is depicted below.
Diagram 1: Overall Synthetic Workflow
Caption: A three-part workflow for the synthesis of the target compound.
Safety and Handling
General Precautions: All manipulations should be performed inside a certified chemical fume hood.[2] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (tested to EN 374), and tightly fitting safety goggles, must be worn at all times.[2] An emergency eyewash station and safety shower must be accessible.
Chemical-Specific Hazards:
Quinoline and its derivatives: These compounds are toxic if swallowed and harmful in contact with skin.[3] They are suspected of causing genetic defects and may cause cancer.[3] Avoid inhalation of vapors and direct contact with skin and eyes.[4][5]
Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry or saturated with hydrogen. It should be handled wet and filtered carefully. Do not allow the catalyst to dry in the air.
Hydrogen Gas (H₂): Extremely flammable. Hydrogenation must be conducted in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment (e.g., a Parr hydrogenator).
Strong Acids (HCl, H₂SO₄): Corrosive. Handle with extreme care, ensuring appropriate gloves and eye/face protection are used.
Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable liquids. Keep away from open flames and heat sources.
All chemical waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[2][5]
Part 1: Synthesis of 2-(Quinoline-4-yl)acetic Acid
Principle: This step utilizes the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids.[6][7] The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. The isatin ring is opened to form an intermediate which then undergoes cyclization and dehydration to form the quinoline ring.
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Isatin
147.13
10.0 g
67.9
Malic Acid
134.09
10.0 g
74.6
Sodium Hydroxide
40.00
20.0 g
500
Water (deionized)
18.02
100 mL
-
Hydrochloric Acid (conc.)
36.46
As needed
-
Protocol:
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 20.0 g of sodium hydroxide in 100 mL of deionized water.
To the basic solution, add 10.0 g of isatin and 10.0 g of malic acid.
Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
Slowly acidify the cold reaction mixture with concentrated hydrochloric acid until the pH is approximately 3-4. This will precipitate the product.
Collect the precipitate by vacuum filtration, washing the solid with cold water.
Recrystallize the crude product from ethanol/water to yield the pure 2-(quinoline-4-yl)acetic acid.
Part 2: Catalytic Hydrogenation to 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic Acid
Principle: This step involves the selective reduction of the pyridine ring of the quinoline system. Catalytic hydrogenation is the most efficient method for this transformation.[8] Catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adams' catalyst) are highly effective.[9] The reaction is typically performed under a positive pressure of hydrogen gas. The hydrogenation is regioselective for the more electron-deficient heterocyclic ring over the benzene ring.[10]
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
2-(Quinoline-4-yl)acetic Acid
187.19
5.0 g
26.7
Palladium on Carbon (10 wt. %)
-
0.5 g
-
Ethanol
46.07
150 mL
-
Protocol:
Place 5.0 g of 2-(quinoline-4-yl)acetic acid into a suitable pressure vessel for a Parr hydrogenation apparatus.
Add 150 mL of ethanol.
Carefully add 0.5 g of 10% Pd/C catalyst (wetted with a small amount of ethanol to prevent ignition).
Seal the hydrogenation vessel and connect it to the apparatus.
Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.
Pressurize the vessel with hydrogen to 50-60 psi.
Begin vigorous stirring or shaking and heat the mixture to 40-50 °C.
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.
Purge the vessel with nitrogen gas.
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with ethanol and not allowed to dry, as it can be pyrophoric.
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid, which can often be used in the next step without further purification.
Part 3: Esterification to Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Principle: The final step is a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] To drive the equilibrium towards the product ester, a large excess of the alcohol (methanol) is used as both the reactant and the solvent. A strong acid, such as sulfuric acid, serves as the catalyst.
Application Note: A Validated HPLC Method for the Quantification of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate. Dev...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol from first principles. The methodology is grounded in the physicochemical properties of structurally related compounds and adheres to the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH).[1][2][3] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, modified with formic acid for optimal peak shape and resolution, with UV detection at 254 nm. Full validation parameters as per ICH Q2(R2) guidelines are detailed to ensure the method is fit for its intended purpose in research and quality control environments.[2][4]
Introduction and Scientific Rationale
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a significant structural motif in medicinal chemistry, appearing in a wide range of bioactive molecules and approved drugs.[5] Consequently, the accurate and precise quantification of such derivatives is critical for pharmacokinetic studies, metabolism research, purity assessment in synthetic chemistry, and quality control of potential drug substances.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical analysis due to its high separation efficiency, sensitivity, and quantitative accuracy.[5][6] A reversed-phase method was selected as the logical starting point for this analyte. This choice is based on the predicted physicochemical properties of the molecule, which suggest moderate polarity.
Physicochemical Property-Driven Method Development
LogP and Retention: The parent 1,2,3,4-tetrahydroquinoline has a LogP of approximately 2.3, and the 6-yl positional isomer has a predicted XLogP3 of 2.1.[1][7] This indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase like C18.[6]
pKa and Mobile Phase pH: The 1,2,3,4-tetrahydroquinoline core contains a secondary amine, which is basic. The predicted pKa for this amine is approximately 5.09.[8] To ensure consistent ionization and avoid peak tailing, it is crucial to control the pH of the mobile phase. By setting the pH well below the pKa (e.g., pH ~2.5-3.5), the amine will be consistently protonated, leading to sharper, more symmetrical peaks. The use of 0.1% formic acid in the mobile phase achieves this objective and is also compatible with mass spectrometry if desired.[9]
UV Absorbance: The tetrahydroquinoline ring system contains a chromophore. The parent compound exhibits UV absorbance, and a detection wavelength of 254 nm is a common and effective choice for many aromatic and heterocyclic compounds, offering a good balance of sensitivity and selectivity.[6][10] This wavelength was selected as a starting point for method development.
Materials and Methodology
Instrumentation and Equipment
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10]
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development.[10]
Data Acquisition: Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.
Analytical Balance: For accurate weighing of the reference standard.
Standard laboratory glassware, volumetric flasks, and pipettes.
pH meter.
Sonicator for degassing solvents.
Reagents and Solvents
Acetonitrile (ACN): HPLC grade or higher.
Water: High-purity (e.g., Milli-Q or 18.2 MΩ·cm).
Formic Acid (HCOOH): Analytical or LC-MS grade.
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate Reference Standard: Of known purity.
Methanol (MeOH): HPLC grade (for cleaning).
Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
To prepare the aqueous component (Mobile Phase A), add 1.0 mL of formic acid to 1000 mL of high-purity water.
The organic component is HPLC-grade acetonitrile (Mobile Phase B).
Degas both mobile phase components for at least 15 minutes using sonication or an online degasser.
Standard Stock Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 10 mg of the Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate reference standard.
Transfer the standard to a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.[6]
Working Standard Solutions for Calibration:
Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with the mobile phase.
A typical concentration range for a calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
The sample preparation protocol will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient.
Accurately weigh the sample, dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.[11]
HPLC Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters should be considered a starting point and may require further optimization.[8]
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent retention for moderately non-polar compounds.[6]
Mobile Phase
Acetonitrile : Water with 0.1% Formic Acid (e.g., 40:60 v/v)
Isocratic elution is simple and robust. Acetonitrile is a common organic modifier. Formic acid controls pH for good peak shape.[11]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume
10 µL
A typical injection volume that balances sensitivity and peak shape.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility.
Detection Wavelength
254 nm
A common wavelength for compounds containing an aromatic ring system, providing good sensitivity.[10]
Run Time
~10 minutes
Should be sufficient to elute the analyte and any potential impurities, allowing for a return to baseline.
Analytical Workflow Diagram
The complete analytical process, from preparation to final data analysis, is outlined below.
Caption: Experimental workflow for the HPLC quantification of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate.
Method Validation Protocol (per ICH Q2(R2))
For the method to be considered reliable and fit for purpose, it must be validated.[11] The validation should be performed according to established guidelines, such as those from the ICH.[2][3][4] The following performance characteristics must be evaluated.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte. A PDA detector can be used to assess peak purity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure: Analyze at least five concentrations of the reference standard across the desired range.
Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis.
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Analysis: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing at least six replicate injections of the same standard solution (e.g., at 100% concentration) or by analyzing six independent sample preparations.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[11]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Estimation: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Procedure: Introduce small changes to the method, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (e.g., organic phase ± 2%)
Analysis: Assess the impact on retention time and peak area. System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Summary of Validation Parameters
The following table provides illustrative acceptance criteria for the method validation.
Validation Parameter
Typical Acceptance Criteria
Specificity
No interference at the analyte retention time. Peak purity > 99%.
Linearity (r²)
≥ 0.999
Range
e.g., 1 - 100 µg/mL
Accuracy (% Recovery)
98.0% - 102.0%
Precision (% RSD)
≤ 2.0%
LOD
Signal-to-Noise Ratio ≈ 3:1
LOQ
Signal-to-Noise Ratio ≈ 10:1
Robustness
System suitability parameters met after minor parameter changes.
Data Analysis and Reporting
System Suitability: Before starting any analysis sequence, perform a system suitability test by injecting a standard solution (e.g., five replicates). Calculate the %RSD for retention time and peak area, as well as the tailing factor and theoretical plates for the analyte peak. The results must meet pre-defined criteria (e.g., %RSD < 2.0%, Tailing Factor ≤ 2.0, Plates > 2000) to confirm the system is performing correctly.
Calibration Curve: Construct a calibration curve by plotting the mean peak area of the standard solutions against their known concentrations.
Quantification: Use the linear regression equation (y = mx + c) derived from the calibration curve to calculate the concentration of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in the unknown samples based on their measured peak areas.
Reporting: The final report should include the chromatographic conditions, the validation summary, the calibration curve, and the calculated concentration of the analyte in the samples, including any dilution factors applied.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate by RP-HPLC. By leveraging the known properties of structurally similar compounds, a robust starting method has been developed. The detailed protocol for analysis and the comprehensive guide to method validation according to ICH guidelines ensure that this method can be reliably implemented and verified in any analytical laboratory, supporting ongoing research and development in the pharmaceutical sciences.
References
Vertex AI Search. (2026).
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]
SIELC Technologies. (2018). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
Lab Manager. (2025).
BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS.
PharmaCores. (2025). HPLC Method development: an overview.
BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
Application Note: Utilizing Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate as a Versatile Precursor in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide Introduction & Chemical Profile The 1,2,3,4-tetrahydroquinoline (THQ) scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Protocol Guide
Introduction & Chemical Profile
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of therapeutics. While classical multi-component assemblies like the Povarov reaction are historically used to construct THQ rings 1, modern high-throughput drug discovery relies heavily on pre-functionalized, bifunctional building blocks.
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate (often supplied as an HCl salt, CAS: 1865848-96-9) is an exceptionally versatile precursor. It features two orthogonal reactive sites:
N1 Secondary Amine: Amenable to acylation, alkylation, or sulfonylation.
C4 Methyl Ester: A stable but easily cleavable protecting group that can be saponified to a carboxylic acid, reduced to an alcohol, or directly converted into an amide.
This bifunctionality enables the divergent synthesis of complex libraries, including mixed-efficacy μ/δ-opioid receptor ligands 2 and potent bromodomain inhibitors 3.
To ensure high yields and prevent side reactions, the chemical logic behind the following protocols is grounded in established mechanistic principles:
N-Acylation Base Selection: The secondary amine of the THQ core is slightly sterically hindered. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a nucleophile, suppressing the formation of reactive ketene intermediates from acid chlorides. Furthermore, it efficiently neutralizes the HCl salt of the precursor, ensuring the amine is in its highly nucleophilic free-base form.
Selective Saponification: Lithium hydroxide (LiOH) is chosen over NaOH or KOH for ester hydrolysis. The lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows the hydrolysis to proceed under exceptionally mild conditions at room temperature, which is critical to prevent the unwanted cleavage of the newly formed N1-amide bond.
Amide Coupling Reagents: For coupling the resulting C4-acetic acid with downstream amines, HATU is preferred over traditional EDC/HOBt systems. HATU generates an active HOAt ester, which possesses a superior leaving group ability due to the neighboring group effect of the pyridine nitrogen. This drives the reaction to completion even when coupling sterically hindered or electronically deactivated amines.
Divergent Synthetic Workflows
Divergent synthetic workflows utilizing the bifunctional THQ-acetate precursor.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the primary transformations of the THQ-acetate precursor.
Reaction Step
Reagents & Conditions
Time (h)
Temp (°C)
Typical Yield (%)
N1-Acylation
R-COCl (1.2 eq), DIPEA (2.5 eq), DCM
2–4
0 to 25
85–95
Ester Saponification
LiOH·H2O (3.0 eq), THF/MeOH/H2O (3:1:1)
4–12
25
90–98
Amide Coupling
R-NH
(1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF
8–16
25
75–90
Ester Reduction
LiAlH
(2.0 eq), THF
2–3
0 to 25
80–88
Step-by-Step Experimental Protocols
Protocol A: N1-Acylation of the THQ Core
Objective: Functionalize the secondary amine while leaving the C4 ester intact.
Preparation: Suspend Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in one portion. The suspension will clear as the free base is generated.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Acylation: Dissolve the desired acid chloride or sulfonyl chloride (1.2 equiv) in a minimal amount of DCM and add it dropwise over 10 minutes to control the exotherm.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).
Workup: Quench the reaction with saturated aqueous NaHCO
. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
SO
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography to afford the N-acylated intermediate.
Protocol B: Mild Saponification of the C4 Methyl Ester
Objective: Deprotect the ester to yield the free carboxylic acid for downstream coupling without cleaving the N1-amide.
Preparation: Dissolve the N-acylated intermediate (1.0 equiv) in a solvent mixture of THF/MeOH/H
O (3:1:1 v/v/v) to a concentration of 0.1 M. Note: The ternary mixture ensures complete solubility of the lipophilic organic intermediate while providing the water necessary for hydrolysis.
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H
O, 3.0 equiv) in one portion.
Reaction: Stir vigorously at room temperature for 4–12 hours until complete consumption of the starting material is observed.
Concentration: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).
Acidification: Dilute the remaining aqueous phase with water and cool to 0 °C. Carefully acidify to pH 2–3 using 1 M aqueous HCl. A precipitate may form.
Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over MgSO
, and concentrate in vacuo to afford the pure carboxylic acid. (Usually, no further purification is required).
Preparation: Dissolve the C4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.15 M) under a nitrogen atmosphere.
Pre-activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to generate the active HOAt ester.
Coupling: Add the target primary or secondary amine (1.1 equiv). Stir at room temperature for 8–16 hours.
Workup: Dilute the reaction mixture with a large volume of EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to partition the DMF into the aqueous phase.
Isolation: Wash with saturated aqueous NaHCO
and brine, dry over Na
SO
, and concentrate. Purify via flash chromatography or preparative HPLC to yield the final target compound.
References
Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
WO2014140076A1 - 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors
Source: Google Patents
URL
Synthesis of substituted 1,2,3,4-tetrahydroquinones by the Povarov reaction. New potentials of the classical reaction
Source: ResearchGate
URL:[Link]
Application Note: High-Resolution NMR Characterization of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Introduction & Scientific Rationale The 1,2,3,4-tetrahydroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting diverse biological pathways ranging from oncology...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting diverse biological pathways ranging from oncology to neurodegeneration. The introduction of a methyl acetate moiety at the C4 position introduces a critical stereocenter and significantly alters the conformational dynamics of the saturated ring. Unambiguous structural characterization of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is paramount for downstream structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing atomic-level resolution of molecular connectivity, stereochemistry, and target validation [1].
Structural Overview & Mechanistic Causality of NMR Signatures
The molecule consists of a bicyclic tetrahydroquinoline core and a C4-substituted methyl acetate group. The causality behind its unique NMR signature lies in the specific electronic and anisotropic environments of the molecule:
Nitrogen Shielding : The secondary amine (N-H) donates electron density into the aromatic ring via resonance. This effectively shields the ortho (C8) and para (C6) protons, shifting their resonances upfield (~6.5–6.6 ppm) compared to standard unfunctionalized benzene protons.
Anisotropic Deshielding : The C4 proton is situated within the deshielding cone of the adjacent aromatic ring and is further deshielded by the inductive effect of the
β
-carbonyl group of the acetate side chain, pushing its resonance downfield to ~3.15 ppm.
Diastereotopicity & Spin Systems : Because C4 is a chiral center, the two protons of the adjacent -CH2- group (alpha to the ester carbonyl) are diastereotopic. They experience distinct magnetic environments and couple with each other (geminal coupling, J ≈ 15.5 Hz) as well as with the C4 proton, appearing as a distinct ABX spin system (two doublet of doublets) [2].
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every parameter is calibrated to the specific sample environment rather than relying on default spectrometer settings, ensuring quantitative accuracy [3].
Step 1: Sample Preparation
Procedure : Dissolve 15.0 mg of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in 600 µL of deuterated chloroform (CDCl3, 99.8% D).
Causality : CDCl3 is selected for its excellent solubilizing properties and lack of exchangeable protons, which preserves the critical N-H signal for structural verification.
Internal Standard : Add 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (
δ
0.00 ppm).
Step 2: System Calibration (Self-Validation)
Temperature Calibration : Ensure the probe temperature is strictly equilibrated at 298 K using a 100% methanol standard prior to sample insertion.
Tuning and Matching (ATM) : Perform automatic tuning and matching for both 1H and 13C channels to maximize radiofrequency power transfer and sensitivity.
Pulse Width Calibration : Determine the exact 90° pulse width (p1) using the 360° null method. Causality: Calibrating the pulse width to the specific dielectric constant of the sample ensures maximum signal-to-noise ratio (SNR) and prevents phase distortions.
Step 3: Data Acquisition Parameters
1H NMR (400 MHz) : Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (d1) to 5.0 seconds. Causality: A d1 of >5×T1 ensures complete longitudinal relaxation of all protons, making the peak integrals strictly quantitative [3].
13C{1H} NMR (100 MHz) : Acquire 1024 scans with composite pulse proton decoupling (WALTZ-16). Set d1 to 2.0 seconds.
2D NMR : Acquire gradient-selected COSY, HSQC, and HMBC spectra to map homonuclear and heteronuclear connectivities.
The structural assignment is definitively validated through 2D NMR correlation mapping:
HMBC (Heteronuclear Multiple Bond Correlation) : The critical connection between the tetrahydroquinoline core and the side chain is proven by a strong 3-bond correlation from the C4-H proton (
δ
3.15) to the ester carbonyl carbon (
δ
173.5), and from the methoxy protons (
δ
3.68) to the identical carbonyl carbon.
COSY (Correlation Spectroscopy) : Confirms the contiguous aliphatic spin system of the saturated ring: C2-H2 (
δ
3.30) couples to C3-H2 (
δ
1.95), which in turn couples to the C4-H methine (
δ
3.15).
Workflow Visualization
Fig 1: Self-validating NMR workflow for the structural elucidation of small molecules.
References
Protocol to perform fragment screening using NMR spectroscopy
Source: NIH PubMed Central (PMC)
URL:[Link]
First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Application Note: Preparation and Handling of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate Stock Solutions for Assays
Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold" in modern drug discovery. It serves as the foundational architecture for a diverse array of therapeutic ag...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold" in modern drug discovery. It serves as the foundational architecture for a diverse array of therapeutic agents, including mTOR inhibitors[1], potent NF-κB inhibitors[2], and antiangiogenesis compounds[3]. Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate is a highly versatile, functionalized building block used to synthesize these complex libraries[4].
However, the transition from a lyophilized chemical powder to a biologically active assay screening plate is fraught with pre-analytical variables. This application note provides a definitive, self-validating protocol for the preparation, storage, and dilution of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate stock solutions, ensuring maximum compound integrity and reproducible assay performance.
Before preparing stock solutions, it is critical to understand the causality behind solvent selection and handling conditions.
Chemical Vulnerabilities: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate contains a secondary amine within the THQ ring, making it susceptible to atmospheric oxidation. Furthermore, the methyl ester moiety is prone to hydrolysis if exposed to trace amounts of water over prolonged periods.
Solvent Causality: To mitigate hydrolysis and ensure complete solubilization of this hydrophobic scaffold, anhydrous Dimethyl Sulfoxide (DMSO) (≤0.005% water) is the mandatory solvent[2.6]. DMSO’s amphipathic nature disrupts the crystal lattice of the compound while preventing aqueous degradation pathways.
Salt vs. Free Base: Commercial suppliers often provide this compound as a hydrochloride (HCl) salt to improve stability. You must adjust your mass calculations based on the specific form you have procured.
Table 1: Physicochemical Properties & Mass Requirements
Property
Free Base
Hydrochloride (HCl) Salt
Molecular Formula
C₁₂H₁₅NO₂
C₁₂H₁₆ClNO₂
Molecular Weight
205.25 g/mol
241.71 g/mol
Mass required for 1 mL of 10 mM Stock
2.05 mg
2.42 mg
Mass required for 1 mL of 50 mM Stock
10.26 mg
12.09 mg
Recommended Solvent
Anhydrous DMSO
Anhydrous DMSO
Experimental Protocol: Master Stock Preparation
This methodology is designed as a self-validating system . At each step, physical observations dictate whether the protocol can proceed, ensuring that only fully solubilized, intact compounds reach your assay.
Materials Required
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate (Equilibrated to room temperature in a desiccator)
Amber glass or opaque polypropylene microcentrifuge tubes
Argon or Nitrogen gas (for purging)
Vortex mixer and ultrasonic bath
Step-by-Step Methodology
Equilibration: Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which will immediately initiate ester hydrolysis.
Weighing: Accurately weigh the required mass (e.g., 2.05 mg for the free base) into an amber vial. Note: Amber vials are used to prevent photo-degradation of the THQ core.
Solubilization: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM stock.
Agitation: Vortex the vial for 30 seconds. If the powder is not fully dissolved, sonicate in a water bath at room temperature for 2–5 minutes.
Self-Validation Check (Quality Control): Hold the vial against a light source. The solution must be 100% optically clear with no refractive particulate matter. If particulates remain, the compound has not reached thermodynamic equilibrium; warm the solution to 37°C for 5 minutes and re-vortex.
Aliquoting & Purging: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) to strictly avoid freeze-thaw cycles. Gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping. Causality: The inert gas displaces oxygen, preventing the oxidation of the secondary amine during long-term storage.
Storage: Store aliquots immediately at -80°C.
Assay Application & Dilution Strategy
When transitioning from a 100% DMSO stock to an aqueous cell culture environment, managing DMSO toxicity is the most critical parameter. While DMSO is highly effective at delivering compounds across biological membranes, concentrations above 0.1% can induce cellular stress, alter lipid metabolism, and skew assay readouts[5],[2.6]. Concentrations exceeding 1.0% are universally cytotoxic to standard cell lines[5].
To maintain a self-validating and safe environment for cell-based assays, the final DMSO concentration must be kept at ≤ 0.1% .
Table 2: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)
Step
Source Material
Diluent
Dilution Factor
Resulting Concentration
DMSO %
1. Master Stock
Prepared Compound
None
N/A
10 mM (10,000 µM)
100%
2. Intermediate
10 µL of Master Stock
990 µL Assay Buffer
1:100
100 µM
1.0%
3. Final Assay
10 µL of Intermediate
90 µL Cell Media
1:10
10 µM
0.1%
Protocol Note: Always add the DMSO stock dropwise into the aqueous buffer while vortexing. Reversing this order (adding buffer to DMSO) creates localized micro-environments of high aqueous concentration, forcing the hydrophobic THQ compound to crash out of solution (precipitate).
Workflow Visualization
The following diagram maps the critical path from solid compound to the final assay plate, highlighting the quality control and environmental safeguards required at each stage.
Workflow for the preparation, storage, and dilution of tetrahydroquinoline stock solutions.
References
Chaube, U., et al. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, Taylor & Francis.[Link]
ACS Publications. Tetrahydroquinoline-Derived Macrocyclic Toolbox: The Discovery of Antiangiogenesis Agents in Zebrafish Assay. ACS Medicinal Chemistry Letters.[Link]
ACS Publications. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters.[Link]
Frontiers. Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. Frontiers in Environmental Science.[Link]
Preventing degradation of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate during long-term storage
Technical Support Center: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate A Guide to Ensuring Long-Term Stability and Experimental Integrity Welcome to the technical support center for Methyl 2-(1,2,3,4-tetrahydroquino...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
A Guide to Ensuring Long-Term Stability and Experimental Integrity
Welcome to the technical support center for Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to maintain the integrity of this compound for your critical research. The stability of your reagents is paramount for reproducible and reliable results. This guide is structured to address common challenges and provide field-proven solutions for the long-term storage and handling of this nitrogen-containing heterocyclic compound.[1][2][3][4][5]
Section 1: Troubleshooting Guide - Common Degradation Issues
This section addresses specific problems you might encounter after storing Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate. The question-and-answer format is designed to help you quickly diagnose and resolve these issues.
Q1: My HPLC/LC-MS analysis shows a new, more polar peak that has grown over time. What is the likely identity of this new peak?
A: The appearance of a new, more polar peak is a classic sign of degradation, most commonly due to hydrolysis of the methyl ester group.
Causality: The ester functional group in your molecule is susceptible to reacting with ambient moisture. This reaction, known as hydrolysis, cleaves the ester bond to form the corresponding carboxylic acid (2-(1,2,3,4-tetrahydroquinolin-4-YL)acetic acid) and methanol.[6][7] Carboxylic acids are significantly more polar than their methyl ester counterparts, causing them to elute earlier on a reverse-phase HPLC column. This reaction can be catalyzed by trace amounts of acid or base.[6]
Troubleshooting Steps:
Confirm Identity: If you have access to LC-MS, check the mass of the new peak. The hydrolyzed product should have a molecular weight that is 14.02 Da less than the parent compound (loss of CH₂).
Review Storage: Assess your storage conditions. Was the container tightly sealed? Was it stored in a desiccated environment? Exposure to humidity is the primary driver of hydrolysis.[8]
Future Prevention: For future storage, ensure the compound is stored in a vial with a high-integrity seal (e.g., a PTFE-lined cap) and consider storing the vial within a secondary container that includes a desiccant.
Q2: I've noticed a decrease in my compound's biological activity in my assays. Could this be related to storage?
A: Absolutely. A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. Two primary pathways are likely responsible:
Hydrolysis: As discussed in Q1, the formation of the carboxylic acid changes the molecule's structure, which can significantly alter its binding affinity to its biological target.
Oxidation: The tetrahydroquinoline ring contains a secondary amine and a benzylic position, both of which are susceptible to oxidation from atmospheric oxygen.[9][10][11] This can lead to the formation of N-oxides, hydroxylamines, or even aromatization to the corresponding quinoline derivative.[10][12][13][14] Each of these oxidized species is a different chemical entity with potentially reduced or no biological activity.
Troubleshooting Steps:
Purity Analysis: Re-run a purity analysis (e.g., HPLC-UV, LC-MS) on your stored sample and compare it to the certificate of analysis or data from when the sample was fresh.[15][16][17][18] Quantify the area of the parent peak to determine the extent of degradation.
Atmosphere Control: Evaluate if the compound was stored under an inert atmosphere. If not, oxygen from the air is a likely culprit.
Future Prevention: To prevent oxidative degradation, blanket the solid compound or its solutions with an inert gas like argon or nitrogen before sealing the container for long-term storage.[19]
Q3: The color of my solid sample has slightly yellowed or darkened over time. Is this a concern?
A: Yes, a change in color is a visual indicator that a chemical change has occurred. For nitrogen-containing compounds like this one, darkening or yellowing is often associated with oxidation.[10] While the bulk of the sample may still be the parent compound, the presence of colored impurities suggests that degradation has begun.
Causality: Oxidative pathways can generate highly conjugated systems or radical species that absorb visible light, appearing colored.[20] Even minor degradation products can be intensely colored, making this a sensitive, albeit non-quantitative, indicator of a problem.
Troubleshooting Steps:
Do Not Assume Integrity: Do not use the material for critical experiments without re-characterization.
Analytical Confirmation: Perform HPLC or LC-MS analysis to determine the actual purity of the sample. The visual change may be caused by a very small percentage of a highly colored degradant.
Review All Parameters: This is a strong signal to rigorously review all storage parameters—temperature, light exposure, and atmosphere—to identify the cause. Light can accelerate oxidative processes (photo-oxidation).[19] Therefore, always store the material in amber vials or in the dark.
Section 2: FAQs - Best Practices for Long-Term Storage
This section provides proactive guidance for preserving the integrity of your compound from day one.
Q1: What are the ideal conditions for storing solid Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate?
A: The ideal storage conditions are designed to minimize the rates of all potential degradation reactions. The following multi-layered approach is recommended:
Parameter
Recommendation
Rationale
Temperature
-20°C or below
Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen, preventing oxidative degradation of the secondary amine and benzylic carbon.[9][11]
Light
Amber Vial / In the Dark
Prevents photo-oxidation, a process where light energy accelerates degradation by oxygen.[19]
Moisture
Desiccated Environment
Minimizes water availability, thereby inhibiting the primary degradation pathway of ester hydrolysis.[6][8]
Q2: I need to store the compound in solution for my experiments. What is the best practice for this?
A: Storing in solution can accelerate degradation, so it requires careful planning.
Solvent Choice: Use a dry (anhydrous), aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol, which can directly participate in ester exchange (transesterification) or hydrolysis. Ensure the solvent is of high purity, as impurities can catalyze degradation.
Aliquoting: Prepare a concentrated stock solution and then create single-use aliquots. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock solution.
Storage Conditions: Store frozen aliquots at -20°C or -80°C. The same principles of light protection (amber vials) and inert atmosphere (if practical for your workflow) apply.
Q3: How often should I check the purity of my long-term samples?
A: For critical applications, it is good practice to establish a stability testing program. A recommended approach is to re-analyze the purity of your long-term storage sample via HPLC at set intervals.
Baseline: Analyze the sample upon receipt to establish a baseline purity profile (t=0).
Follow-up: Re-analyze after 6 months, 12 months, and then annually thereafter.
Triggered Analysis: You should also re-analyze the sample if you observe any unexpected results in your experiments or any change in the physical appearance of the compound.
This practice, known as a stability-indicating method, is standard in the pharmaceutical industry and ensures that your experimental results are based on a reagent of known quality.[16][21]
Section 3: Protocols & Methodologies
Protocol 3.1: Step-by-Step Guide for Aliquoting and Storing Solid Compound
Preparation: Work in a clean, dry area with low humidity. A glove box with an inert atmosphere is ideal.
Vials: Use clean, dry amber glass vials with PTFE-lined screw caps. Pre-weigh each vial.
Aliquoting: Dispense the desired amount of solid compound into each vial.
Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
Sealing: Immediately and tightly cap each vial.
Labeling: Clearly label each vial with the compound name, batch number, concentration (if a solution), and date.[22][23]
Secondary Containment: Place the sealed vials inside a freezer-safe storage box. For added protection, place the box in a sealed bag containing a desiccant pouch.
Storage: Place the entire package in a freezer at -20°C or -80°C, away from light sources.[8][19]
Protocol 3.2: Recommended HPLC-UV Method for Purity Assessment
This is a general reverse-phase method suitable for monitoring the stability of your compound.
Parameter
Specification
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detection
UV at 254 nm
Injection Vol.
10 µL
Sample Prep.
Dissolve sample in 50:50 Acetonitrile:Water
This method should effectively separate the non-polar parent ester from the more polar hydrolyzed carboxylic acid. Further method development may be required to resolve specific oxidative impurities. For definitive identification of degradants, coupling this method to a mass spectrometer (LC-MS) is highly recommended.[15][17]
Section 4: Visual Guides
Diagram 1: Potential Degradation Pathways
This diagram illustrates the two primary chemical reactions that can lead to the degradation of the compound during storage.
Caption: Key degradation pathways for the target compound.
Diagram 2: Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and address observed compound instability.
A Comparative Guide: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate vs. Advanced Tetrahydroquinoline Derivatives in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, extensively utilized to develop agents with anticancer, antimicrobial, and anti-inflammatory properties[1]. For drug development...
Author: BenchChem Technical Support Team. Date: April 2026
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, extensively utilized to develop agents with anticancer, antimicrobial, and anti-inflammatory properties[1]. For drug development professionals, selecting the right THQ starting material or lead compound is a critical decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a drug program.
This guide provides an objective, data-driven comparison between Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate (MTQ-acetate) —a versatile synthetic building block—and advanced, target-specific THQ derivatives such as morpholine-substituted and ibuprofen-hybrid THQs.
Structural Dynamics and Rationale
MTQ-Acetate: The Versatile Scaffold
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate (CAS: 1504089-13-7) is primarily deployed as a highly functionalized intermediate[2].
Mechanistic Advantage: The C4-acetate moiety isolates the reactive ester carbonyl from the steric bulk of the bicyclic THQ core. This structural flexibility allows for high-yielding nucleophilic acyl substitutions (e.g., amidation) without degrading the stereochemical integrity of the quinoline ring.
Application: It serves as a blank canvas for combinatorial chemistry, allowing researchers to append lipophilic or hydrophilic tails to tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Advanced Derivatives: Morpholine & Ibuprofen THQs
Rather than serving as intermediates, these derivatives are end-stage molecules engineered for specific biological targets:
Morpholine-Substituted THQs: The addition of a morpholine ring at the N1 or C7 position drastically improves aqueous solubility and membrane permeability[3]. Morpholine acts as a strong hydrogen bond acceptor, which computational docking studies show is crucial for anchoring the molecule within the active site of the mammalian target of rapamycin (mTOR)[4].
Ibuprofen-THQ Hybrids: Coupling the NSAID ibuprofen to the N1 position of the THQ core creates a highly lipophilic hybrid[5]. This modification is designed to target cyclooxygenase pathways and neutralize free radicals in cell membranes while mitigating the gastric toxicity typically associated with traditional profens[5].
Comparative Data Analysis
The following table summarizes the quantitative performance and physicochemical properties of MTQ-acetate compared to two highly characterized advanced THQ derivatives[4][5].
To transition from a scaffold like MTQ-acetate to a bioactive lead, precise synthetic and biological workflows are required. The protocols below are designed with built-in causality and self-validation steps to ensure scientific integrity.
Protocol A: Derivatization of MTQ-Acetate via Amidation
This protocol details the conversion of the MTQ-acetate ester into a target-specific amide.
Ester Hydrolysis: Suspend MTQ-acetate in a 1:1 mixture of THF and H₂O. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours.
Causality: The mixed solvent system ensures the lipophilic THQ core remains dissolved in THF while the aqueous phase provides the hydroxide nucleophile necessary for cleavage.
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is only considered complete when the MTQ-acetate spot (Rf ~0.6) disappears entirely and a highly polar baseline spot (the free acid) appears.
Activation and Coupling: Dissolve the isolated carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA, followed by the desired secondary amine (e.g., morpholine).
Causality: HATU is utilized because it forms a highly reactive O-7-azabenzotriazol-1-yl ester intermediate, driving the amidation forward rapidly to minimize any epimerization of the THQ core. DIPEA acts as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.
Workflow for derivatizing MTQ-acetate into bioactive THQ candidates.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Used to evaluate the anticancer efficacy of the synthesized morpholine-THQ derivatives.
Cell Seeding: Seed A549 (human lung carcinoma) cells in 96-well plates at a density of 5 × 10³ cells/well.
Causality: A549 cells are selected because they exhibit hyperactive PI3K/AKT/mTOR signaling, making them an ideal phenotypic model for evaluating mTOR-targeted THQ derivatives[3].
Compound Treatment: Treat cells with varying concentrations (0.01 µM to 100 µM) of the THQ derivative for 48 hours.
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove the media, and dissolve the formazan crystals in DMSO. Read absorbance at 570 nm.
Causality: Viable cells with active mitochondria reduce the yellow tetrazolium salt to purple formazan via succinate dehydrogenase. The absorbance directly correlates with the number of metabolically active cells[4].
Self-Validation: The assay must include a positive control (e.g., ) and a vehicle control (0.1% DMSO). The data is only validated if the vehicle control maintains >95% viability and the positive control achieves >50% inhibition, confirming cell responsiveness.
Inhibition of the PI3K/AKT/mTOR signaling pathway by advanced THQ derivatives.
Conclusion
While Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate lacks the immediate biological potency of advanced THQ derivatives, its true value lies in its structural utility. It provides an optimal, low-steric foundation for synthesizing highly targeted molecules. Conversely, advanced derivatives like Morpholine-THQs and Ibuprofen-THQs demonstrate how strategic functionalization of the THQ core can yield sub-micromolar efficacy against complex targets like mTOR and inflammatory pathways[4][5].
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate Reference Standards: A Comparative Guide for Analytical Method Validation
Executive Summary
Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antithrombotic agents, lipid-lowering drugs, and selective receptor modulators. During the multi-component synthesis of these active pharmaceutical ingredients (APIs), Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate (available commercially as a hydrochloride salt, CAS 1865848-96-9) frequently emerges as a critical intermediate or process impurity[1].
As a Senior Application Scientist, I have observed that the successful validation of an analytical method for impurity profiling hinges entirely on the quality of the reference standard used. This guide objectively compares the performance of different grades of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate reference standards and provides a self-validating, step-by-step experimental protocol for analytical method validation (AMV) in compliance with ICH Q2(R2) and USP <1225> guidelines[2][3].
Mechanistic Context: Impurity Formation and Tracking
The tetrahydroquinoline core is typically constructed via a multi-component imino Diels-Alder cycloaddition[4]. Depending on the reaction conditions and the presence of esterification reagents, Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate can form as a stable side-product. Because its structural and physicochemical properties closely mirror the target API, it presents a high risk of carryover during crystallization and purification steps.
Fig 1. Tetrahydroquinoline synthesis pathway and impurity formation.
Comparative Analysis: Reference Standard Grades
When validating a Category II analytical procedure (quantitative determination of impurities) per USP <1225>[3], the choice of reference standard directly dictates the reliability of the reportable result. Below is a comparative performance analysis of three grades of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate used during a UHPLC method validation.
Causality of Failure: Why does the "In-House Crude" standard fail ICH Q2(R2) criteria? Crude standards contain unreacted anilines and imine intermediates. These structurally related contaminants often co-elute or possess overlapping UV absorbance spectra. When used to establish a calibration curve, these hidden impurities artificially inflate the UV response factor, resulting in a severe positive bias (108.2% recovery) and a failure to meet linearity requirements (
R2
< 0.99).
Validation Parameter
Certified Reference Material (CRM)
Qualified Working Standard
In-House Crude (Uncertified)
Purity (Mass Balance)
99.6% ± 0.1%
98.1% ± 0.3%
92.4% ± 1.5%
Linearity (
R2
)
0.9999
0.9985
0.9850 (Fails ICH criteria)
Accuracy (Mean Recovery)
99.8%
101.5%
108.2% (Positive Bias)
Precision (%RSD, n=6)
0.4%
1.2%
3.5%
Traceability
ISO 17034 Certified
Qualified against CRM
None
Recommendation
Mandatory for Validation
Suitable for Routine QC
Not Suitable for GMP
Self-Validating Experimental Protocol
To ensure the analytical procedure is "fit for purpose" as mandated by ICH Q2(R2)[2], the following UHPLC protocol incorporates built-in self-validating system suitability tests (SST).
Chromatographic Conditions & Causality
Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Reasoning: Provides the high theoretical plate count required to resolve the THQ acetate impurity from the main API peak.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Reasoning: The tetrahydroquinoline nitrogen is basic. TFA ensures the secondary amine remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Mobile Phase B: Acetonitrile.
Diluent: Acetonitrile:Water (50:50 v/v). Reasoning: The methyl ester group of the impurity is susceptible to hydrolysis in highly aqueous or extreme pH environments. A neutral, mixed organic diluent ensures standard stability during the 48-hour validation sequence.
Detection: UV at 254 nm. Reasoning: The THQ aromatic system provides strong
π−π∗
transitions at this wavelength, ensuring the low Limit of Quantitation (LOQ) necessary for impurity tracking.
Step-by-Step Validation Execution
Fig 2. Analytical Method Validation Workflow per ICH Q2(R2) guidelines.
Step 1: System Suitability Testing (SST) - The Self-Validating Gate
Before proceeding, inject a resolution mixture containing the API and the CRM-grade Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate.
Acceptance Criteria: Resolution (
Rs
) > 2.0; Tailing factor (
Tf
) < 1.5; %RSD of impurity peak area (n=5) ≤ 2.0%. If these are not met, the system halts to prevent the generation of invalid data.
Step 2: Specificity
Inject the diluent blank, an unspiked API sample, and an API sample spiked with the CRM impurity at the specification limit (typically 0.15%).
Action: Verify that no blank peaks interfere with the impurity retention time. Confirm peak purity using a Photodiode Array (PDA) detector to ensure the impurity peak is spectrally homogenous.
Step 3: Linearity and Range
Prepare five concentration levels of the CRM standard ranging from the LOQ to 120% of the specification limit[2][3].
Action: Plot the peak area against the concentration. Calculate the correlation coefficient (
R2
), y-intercept, and slope.
Acceptance Criteria:
R2
≥ 0.999. The y-intercept should be ≤ 5% of the target concentration response.
Step 4: Accuracy (Spike Recovery)
Prepare API samples spiked with the CRM impurity at three levels: 50%, 100%, and 150% of the specification limit, prepared in triplicate (9 determinations total).
Action: Calculate the percentage recovery by comparing the experimentally determined concentration against the theoretical spiked concentration.
Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%.
Conclusion
The validation of analytical procedures for complex pharmaceutical intermediates requires a rigorous, risk-based approach. As demonstrated by the comparative data, utilizing a high-purity, fully characterized CRM for Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is not merely a regulatory formality—it is a scientific necessity. Inferior grades introduce matrix effects and positive biases that compromise the integrity of the reportable result, ultimately risking batch rejection and patient safety.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov. 2023. Available at: [Link]
BA Sciences. "USP <1225> Method Validation." BA Sciences Regulatory Resources. Available at: [Link]
Universitas Scientiarum. "Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis." Revista Javeriana, Jun. 2011. Available at: [Link]
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate versus quinoline-4-carboxylic acid derivatives
An In-Depth Comparative Analysis for Drug Discovery Professionals: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate versus Quinoline-4-Carboxylic Acid Derivatives Introduction: A Tale of Two Scaffolds In the landscape o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Analysis for Drug Discovery Professionals: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate versus Quinoline-4-Carboxylic Acid Derivatives
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the quinoline core and its hydrogenated counterpart, the tetrahydroquinoline, represent two foundational scaffolds of immense value. Quinoline, a rigid, aromatic heterocycle, is a privileged structure found in numerous natural products and blockbuster drugs.[1] Its derivatives, particularly the quinoline-4-carboxylic acids, are renowned for a wide spectrum of biological activities, including potent antibacterial and anticancer properties.[2][3][4] In contrast, the 1,2,3,4-tetrahydroquinoline scaffold offers a three-dimensional, flexible structure, which provides a different set of tools for probing complex biological targets.[5]
This guide provides a head-to-head comparison between a specific, less-explored member of the tetrahydroquinoline family, Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate , and the broad, well-established class of Quinoline-4-Carboxylic Acid derivatives . We will dissect their structural nuances, synthetic accessibility, and established or potential biological activities, supported by experimental frameworks. This analysis aims to equip researchers with the insights needed to select the appropriate scaffold for their specific drug discovery campaigns.
Part 1: Structural and Physicochemical Distinctions
The fundamental difference between these two classes lies in the hydrogenation of the pyridine ring. This seemingly simple structural change has profound implications for the molecule's shape, flexibility, and electronic properties.
Quinoline-4-Carboxylic Acid Derivatives : Possess a planar, aromatic bicyclic system. This rigidity is often crucial for specific, high-affinity binding into well-defined pockets of target proteins. The aromatic nature allows for π-π stacking interactions, and the carboxylic acid group at the 4-position is a strong hydrogen bond donor and acceptor, often critical for interacting with key residues like arginine or glutamine in enzyme active sites.[6]
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate : Features a saturated, non-planar tetrahydropyridine ring fused to a benzene ring. This scaffold is significantly more flexible, with the tetrahydropyridine ring adopting conformations like a half-chair.[7] This flexibility can be advantageous for induced-fit binding or for optimizing interactions within less-defined or allosteric binding sites. The acetate side chain provides a different physicochemical profile compared to a carboxylic acid, being a hydrogen bond acceptor but not a donor, and generally increasing lipophilicity.
Caption: Core structural differences between the two scaffolds.
Addition of four hydrogens and a CH2COOCH3 group vs. COOH.
LogP (Predicted)
~1.5
~2.0
The ester group and saturated ring increase lipophilicity over the carboxylic acid.
Topological Polar Surface Area (TPSA)
49.6 Ų
38.3 Ų
The carboxylic acid is more polar than the methyl ester.
H-Bond Donors
1 (from COOH)
1 (from NH)
The acidic proton is a key interaction point for the quinoline acid.
H-Bond Acceptors
2 (from COOH)
3 (from N, C=O, OCH3)
The tetrahydroquinoline ester offers more acceptor sites.
Acidity (pKa)
~4-5 (for COOH)
Not acidic
The carboxylic acid is a key feature for salt formation and specific interactions.
Basicity (pKa)
~5 (for N)
~9-10 (for secondary amine)
The sp3-hybridized nitrogen in the tetrahydroquinoline is a much stronger base.
Part 2: Synthesis Strategies and Accessibility
The synthetic routes to these scaffolds are well-established but distinct, reflecting their structural differences.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
These compounds are most commonly prepared via classic named reactions that build the quinoline core.[8]
Pfitzinger Reaction : A robust method involving the condensation of isatin with a carbonyl compound (containing an α-methylene group) under basic conditions.[9][10] This reaction is highly versatile for producing a wide range of 2-substituted quinoline-4-carboxylic acids.[6][11]
Doebner Reaction : A three-component reaction of an aniline, an aldehyde, and pyruvic acid.[12] This method is effective for generating 2-aryl-quinoline-4-carboxylic acid derivatives.[4]
These methods often use readily available starting materials and provide the final products in good to excellent yields, making this class of compounds highly accessible.[8][10]
Caption: General workflow for the Pfitzinger reaction.
Synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Direct synthesis of this specific molecule is not widely reported. However, a logical approach involves a multi-step sequence, typically starting with the formation of the tetrahydroquinoline core.
Povarov Reaction (Aza-Diels-Alder) : A powerful three-component reaction between an aniline, an aldehyde, and an activated alkene to form substituted tetrahydroquinolines.[13][14]
Catalytic Hydrogenation : Reduction of a pre-formed quinoline derivative can yield the tetrahydroquinoline core, although this can sometimes lead to over-reduction of the benzene ring unless conditions are carefully controlled.[9]
Once the C4-substituted tetrahydroquinoline core is established, standard functional group manipulations would be required to introduce the methyl acetate side chain. This multi-step nature can make specific derivatives like this less accessible than the one-pot syntheses available for many quinoline-4-carboxylic acids.
Part 3: Comparative Biological Activity
Quinoline-4-Carboxylic Acid Derivatives: A Broad-Spectrum Powerhouse
This class of compounds is exceptionally well-represented in medicinal chemistry literature, with a vast array of documented biological activities.[2][15]
Antibacterial Agents : The quinolone and fluoroquinolone antibiotics (e.g., Ciprofloxacin) are based on this core structure. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
Anticancer Agents : Numerous derivatives have shown potent antiproliferative activity against various cancer cell lines.[16][17] Mechanisms include inhibition of kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH).[6] For instance, certain 2-aryl-quinoline-4-carboxylic acids have demonstrated significant cytotoxicity.[4]
Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[16]
SIRT3 Inhibitors : Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a target in cancer therapy.[18][19]
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate: An Agent of Untapped Potential
While this specific molecule lacks extensive biological data, we can infer its potential activities based on the broader class of tetrahydroquinoline derivatives.
Anticancer Potential : The tetrahydroquinoline scaffold is present in numerous compounds with cytotoxic effects on cancer cells.[17][20] These molecules can act through various mechanisms, including cell cycle arrest and apoptosis induction.[20]
Neurological Activity : Tetrahydroquinolines have been investigated as antagonists for NMDA receptors, suggesting potential applications in neurodegenerative diseases.[1]
RORγ Inverse Agonists : Recently, 1,2,3,4-tetrahydroquinoline derivatives have been discovered as potent inverse agonists of the RORγ nuclear receptor, a promising target for prostate cancer.[21]
Antioxidant Activity : The hydrogen on the nitrogen atom can act as a radical scavenger, and various tetrahydroquinoline derivatives have been reported to possess antioxidant properties.[22]
The key difference in their biological profiles often stems from their shape. The rigid, planar quinoline core is well-suited to inhibit enzymes with flat, hydrophobic active sites, like kinase ATP-binding pockets. The flexible, 3D nature of the tetrahydroquinoline core may be better suited for targets with more complex or allosteric binding sites, such as nuclear receptors or protein-protein interfaces.[21]
Part 4: Experimental Protocols
Here we provide representative, self-validating protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via Pfitzinger Reaction
This protocol describes the synthesis of 2-phenyl-quinoline-4-carboxylic acid.
Rationale : This is a classic, high-yield reaction that demonstrates the straightforward accessibility of the quinoline-4-carboxylic acid core using common laboratory reagents.[6]
Step-by-Step Methodology :
Preparation : To a 100 mL round-bottom flask, add a solution of potassium hydroxide (4.0 eq) in a 1:1 mixture of ethanol and water (40 mL).
Addition of Isatin : Add isatin (1.0 eq) to the stirring KOH solution at room temperature and stir until fully dissolved.
Addition of Ketone : Add acetophenone (1.0 eq) to the reaction mixture.
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 24 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).
Work-up : After cooling to room temperature, concentrate the mixture in vacuo to remove the ethanol.
Extraction : Redissolve the residue in 1 M NaOH (50 mL) and wash with ethyl acetate (3 x 30 mL) to remove any unreacted acetophenone.
Precipitation : Transfer the aqueous layer to a beaker and cool in an ice bath. Acidify slowly with concentrated HCl or glacial acetic acid with vigorous stirring until a precipitate forms (pH ~3-4).
Isolation & Purification : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[18][23]
This protocol evaluates the antiproliferative activity of a test compound against a cancer cell line (e.g., MCF-7).
Rationale : The MTT assay is a standard, colorimetric method for assessing cell viability. It provides a reliable, quantitative measure of a compound's cytotoxic or growth-inhibitory effects, making it a cornerstone of early-stage anticancer drug screening.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology :
Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
Incubation : Return the plate to the incubator for 48-72 hours.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The choice between a quinoline-4-carboxylic acid derivative and a molecule like methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate is a strategic one, dictated by the research objective.
For projects targeting well-defined enzyme active sites or requiring strong antibacterial activity , the quinoline-4-carboxylic acid scaffold is an excellent starting point. Its synthetic accessibility and vast historical dataset provide a solid foundation for lead optimization.
For projects targeting complex protein-protein interactions, allosteric sites, or nuclear receptors , the flexible, three-dimensional nature of the tetrahydroquinoline scaffold, as represented by methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, offers greater potential. While its synthesis may be more complex, the ability to explore a wider conformational space can be the key to unlocking novel biological activities.
Ultimately, both scaffolds are pillars of medicinal chemistry. The continued exploration of both the well-trodden path of quinolines and the more structurally diverse landscape of their tetrahydro-analogs will undoubtedly yield the next generation of therapeutics.
References
Title: Synthesis, Reactions and Medicinal Uses of Quinoline
Source: Pharmaguideline
URL: [Link]
Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides
Source: Chemical Papers
URL: [Link]
Title: DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES.
Source: Semantic Scholar
URL: [Link]
Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re
Source: UI Scholars Hub
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
Source: PMC (PubMed Central)
URL: [Link]
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction
Source: PMC (PubMed Central)
URL: [Link]
Title: RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES
Source: ResearchGate
URL: [Link]
Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors
Source: PMC (PubMed Central)
URL: [Link]
Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review
Source: JOCPR (Journal of Chemical and Pharmaceutical Research)
URL: [Link]
Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review
Source: ResearchGate
URL: [Link]
Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents
Source: PubMed
URL: [Link]
Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors
Source: Frontiers in Chemistry
URL: [Link]
Title: Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues
Source: PMC (PubMed Central)
URL: [Link]
Title: Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g).
Source: ResearchGate
URL: [Link]
Title: Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents
Source: ResearchGate
URL: [Link]
Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
Source: MDPI
URL: [Link]
Title: Quinoline Heterocycles: Synthesis and Bioactivity
Source: IntechOpen
URL: [Link]
Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies
Source: PMC (PubMed Central)
URL: [Link]
Title: The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents
Source: PubMed
URL: [Link]
Title: Biological Activities of Tetrahydroisoquinolines Derivatives
Source: ResearchGate
URL: [Link]
Title: Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity
Source: MDPI
URL: [Link]
Title: Characterization Data of Products
Source: Royal Society of Chemistry
URL: [Link]
Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives
Source: International Journal of Scientific & Technology Research
URL: [Link]
Title: Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations
Source: PubMed
URL: [Link]
Title: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer
Source: PMC (PubMed Central)
URL: [Link]
Reproducibility of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate high-throughput screening assays
Title: Reproducibility of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in High-Throughput Screening: A Validation and Comparison Guide As a Senior Application Scientist, I frequently see drug discovery campaigns der...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Reproducibility of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in High-Throughput Screening: A Validation and Comparison Guide
As a Senior Application Scientist, I frequently see drug discovery campaigns derailed by "nuisance" compounds that look promising on Day 1 but fail to translate into viable leads. Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a prime example. Belonging to the tetrahydroquinoline (THQ) class, this compound is ubiquitous in commercial screening libraries and frequently emerges as a hit in High-Throughput Screening (HTS) campaigns.
However, before investing medicinal chemistry resources into optimizing this scaffold, we must address a critical bottleneck: reproducibility . This guide objectively evaluates the performance of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, explains the chemical causality behind its often-erratic assay behavior, compares it to stable alternatives, and provides self-validating protocols to triage similar hits.
Mechanistic Insight: Why Do THQ Assays Fail Reproducibility?
To understand why Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate struggles with reproducibility, we must look at its core structure. The 1,2,3,4-tetrahydroquinoline ring contains a secondary amine embedded within a partially saturated bicyclic system.
In the aqueous, oxygenated environments of standard biological assay buffers, THQs are inherently unstable[1]. They are prone to spontaneous oxidation, degrading over a period of days into reactive iminium intermediates and fully aromatized quinoline byproducts[1]. This degradation is the root cause of their classification as Pan-Assay Interference Compounds (PAINS)[2].
The causality of assay failure is twofold:
Covalent Modification: The reactive iminium species can act as electrophiles, covalently binding to nucleophilic residues (like cysteine or lysine) on your target protein. This creates an artificial, time-dependent inhibition profile that cannot be optimized via traditional Structure-Activity Relationship (SAR)[1].
Spectroscopic Interference: As the compound oxidizes, the resulting conjugated byproducts often exhibit autofluorescence or act as colorimetric quenchers, directly interfering with TR-FRET, AlphaScreen, or absorbance readouts[3].
Mechanism of tetrahydroquinoline degradation leading to assay interference and false positive hits.
Comparison Guide: THQ vs. Stable Alternatives
If your HTS campaign identifies Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, the immediate next step is "scaffold hopping"—replacing the unstable core with a structurally analogous but chemically stable alternative to see if true target engagement is maintained.
We compare the THQ hit against two alternatives:
Alternative A (Fully Aromatic): Methyl 2-(quinolin-4-yl)acetate. The ring is fully oxidized, eliminating the reactive secondary amine.
Alternative B (Fully Saturated): Methyl 2-(piperidin-4-yl)acetate. The fused benzene ring is removed, preventing the thermodynamic drive toward aromatization.
Performance Metric
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
Methyl 2-(quinolin-4-yl)acetate (Aromatic Alt.)
Methyl 2-(piperidin-4-yl)acetate (Saturated Alt.)
Core Structure
Partially saturated bicyclic (THQ)
Fully aromatic bicyclic
Fully saturated monocyclic
Aqueous Stability (t½)
< 48 hours in standard buffer
> 14 days in standard buffer
> 14 days in standard buffer
IC₅₀ Shift (Day 1 vs Day 3)
> 10-fold shift (False potency increase)
No significant shift
No significant shift
PAINS Alert
High Risk (Reactive byproducts)
Low Risk
Low Risk
Redox/Fluorescence Interference
Yes (Oxidation products quench light)
No
No
Suitability for Hit-to-Lead
Poor (Often non-progressable)
Excellent
Excellent
Data Synthesis: The quantitative shift in IC₅₀ over 72 hours is the hallmark of a reactive THQ. As the compound sits in the DMSO stock or aqueous plate, the concentration of the reactive byproduct increases, artificially driving down the IC₅₀. The stable alternatives maintain consistent dose-response curves regardless of incubation time.
Experimental Protocols for Hit Validation
To ensure scientific integrity, you must treat every THQ hit as guilty until proven innocent. The following protocols form a self-validating system to confirm whether the activity of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is genuine or an artifact.
Protocol 1: LC-MS/MS Kinetic Stability Assay
This protocol proves causality by physically measuring the degradation of the parent compound before trusting the biological readout.
Preparation: Prepare a 10 µM solution of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate in your exact assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Include a known stable reference compound (e.g., fluconazole) in a parallel well as a system control.
Incubation: Incubate the microplate at 37°C exposed to ambient air (matching assay conditions).
Sampling Kinetics: At
T=0,1,4,24,
and
48
hours, remove a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation: Spin at 4,000 x g for 10 minutes to pellet precipitated buffer salts.
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass (
[M+H]+
).
Data Interpretation: If the parent mass area decreases by >20% over 24 hours, and you observe
+M−2
or
+M−4
peaks (indicating dehydrogenation/oxidation), the compound is unstable and the biological assay data is compromised[1].
Protocol 2: Orthogonal Counter-Screening
This protocol identifies spectroscopic interference caused by THQ degradation products.
Primary Assay (e.g., TR-FRET): Generate a 10-point dose-response curve of the compound against your target protein using a Time-Resolved Fluorescence Resonance Energy Transfer readout. Calculate the IC₅₀.
Orthogonal Readout: Run the exact same biochemical target and substrate concentrations, but switch the detection chemistry to a Luminescence-based assay (e.g., ADP-Glo for kinases).
Causality Check: If Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate shows an IC₅₀ of 0.5 µM in TR-FRET but >50 µM in Luminescence, the compound is not inhibiting the protein; its degradation products are quenching the fluorophore[2].
Step-by-step triage workflow for validating tetrahydroquinoline hits in HTS campaigns.
Conclusion
While Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate may present attractive initial metrics in an HTS campaign, its chemical reality dictates extreme caution. The lack of reproducibility is rarely a biological anomaly; it is a direct consequence of the compound's thermodynamic instability and subsequent PAINS behavior. By employing rigorous LC-MS/MS stability tracking and orthogonal counter-screening, researchers can quickly flag these nuisance compounds, save valuable chemistry resources, and pivot toward stable, progressable scaffolds.
References
Bashore, F. M., Annor-Gyamfi, J., Du, Y., et al. "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry, 2023.[Link]
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.[Link]
As a Senior Application Scientist, I recognize that handling specialized nitrogenous heterocycles like Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate requires more than a generic safety checklist. This compound—featur...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized nitrogenous heterocycles like Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate requires more than a generic safety checklist. This compound—featuring a secondary amine within a tetrahydroquinoline core and an acetate ester side chain—is a valuable intermediate in medicinal chemistry and drug discovery. However, its specific structural motifs dictate precise operational and disposal protocols to mitigate environmental toxicity, prevent dangerous cross-reactions, and ensure strict regulatory compliance.
The following guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, grounded in established environmental health and safety (EHS) and EPA Resource Conservation and Recovery Act (RCRA) standards.
Regulatory Framework & Waste Characterization
Before disposing of any chemical, you must establish its regulatory waste profile. Under the US EPA’s RCRA guidelines, the disposal pathway for Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate depends entirely on its physical state and solvent environment:
Characteristic vs. Listed Waste: As a pure, unused chemical, this compound is not typically found on the EPA’s P- or U-lists for acutely toxic discarded commercial chemical products. However, it must be evaluated for characteristic toxicity and ignitability (Waste Code D001) depending on the solvent it is dissolved in[1].
F-Listed Spent Solvents: In most laboratory settings, this compound will be disposed of as part of a reaction mixture or extraction solvent. If the mixture contains 10% or more (before use) of certain spent solvents (like methylene chloride or toluene), the entire mixture inherits an F-listed waste code (e.g., F001–F005)[1].
Subpart K Flexibility: If your academic or research institution operates under RCRA Subpart K, you are granted additional flexibility. You can accumulate this "unwanted material" in the laboratory without immediately applying complex waste codes, provided the container is clearly labeled with a description of its contents (e.g., "organic solvents") and an accumulation start date[2].
Operational Safety & Pre-Disposal Handling
Understanding the causality behind safety protocols ensures they are followed rigorously. The tetrahydroquinoline core is a known skin, eye, and respiratory irritant[3].
Glove Selection (Causality): While standard 4-mil nitrile gloves offer basic splash protection against the pure solid or aqueous solutions, they are highly permeable to common extraction solvents used with this compound, such as dichloromethane (DCM). If handling DCM solutions, you must use heavier butyl rubber gloves or double-glove and change immediately upon contamination.
Chemical Reactivity: The secondary amine acts as a weak base, while the acetate ester is susceptible to hydrolysis. Never dispose of this compound in a waste container containing strong acids or strong oxidizers. Mixing basic amines with concentrated acids can lead to rapid, uncontrolled exothermic reactions[4][5].
Step-by-Step Disposal Workflows
To ensure trustworthiness, every disposal action must be a self-validating system. Follow these specific workflows based on the state of the waste.
Rationale: Mixing halogenated and non-halogenated waste is a critical logistical error. Halogenated waste requires specialized high-temperature incineration (>1,200 °C) with flue gas scrubbing to prevent the formation of toxic dioxins and hydrohalic acids. Non-halogenated waste, conversely, is highly valuable for "fuel blending"—burned to power energy-hungry cement kilns[6]. Mixing the two forces the entire container into the expensive, high-temperature incineration pathway, doubling disposal costs[4].
Determine Solvent Composition: Identify the primary solvent carrying the Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate.
Verify Container pH: Before adding to a bulk safety can, verify that the bulk container's pH is between 5.5 and 9.5. Do not add this organic mixture to highly acidic aqueous waste[4].
Route to Appropriate Container: Pour the mixture into the designated 5-gallon safety can (Halogenated or Non-Halogenated). Keep the lid securely closed immediately after transferring to prevent vapor release[4].
Log the Waste: Update the waste log attached to the container. List "Tetrahydroquinoline derivative" alongside the solvent names to maintain accurate generator knowledge[1].
Protocol B: Solid Waste and Spill Cleanup
Rationale: Solid matrices cannot be fuel-blended and must be routed directly for solid hazardous waste incineration. Water should not be used for initial cleanup as it will spread the hydrophobic organic material[7].
Spill Containment: In the event of a spill, immediately secure the area. Do not flush with water.
Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial spill pad) directly over the liquid[3][7].
Collection: Use non-sparking tools to sweep up the saturated absorbent to prevent the ignition of any residual flammable solvent vapors[8].
Packaging: Place the saturated absorbent, along with any contaminated PPE (gloves) and empty reagent vials, into a heavy-duty, leak-proof solid waste container.
Labeling: Label the container as "Solid Hazardous Waste - Contains Organic Amine/Ester Contaminants" and request a pickup from your EHS department.
Waste Stream Compatibility & Data Summary
The following table summarizes the quantitative and qualitative data required for routing this chemical through your facility's waste management system.
Waste Stream Category
Compatibility with Compound
EHS Routing Rationale
Ultimate Disposal Fate
Non-Halogenated Organic
High (e.g., in EtOAc, MeOH)
Preferred route; high BTU value, low toxicity combustion byproducts.
Navigating the Safe Handling of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel The responsible advancement of drug development necessitates an unwavering commitment to safety. This guide provides essential, direct guidance on the personal protect...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Implementation by Laboratory Personnel
The responsible advancement of drug development necessitates an unwavering commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for handling Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate. As a Senior Application Scientist, my aim is to distill complex safety data into actionable, field-proven procedures that ensure the well-being of researchers and the integrity of their work.
Hazard Assessment: Understanding the Compound
Analysis of related compounds reveals the following potential hazards:
Skin and Eye Irritation: Tetrahydroquinoline and its derivatives are known to cause skin and eye irritation.[1][2][3][4]
Acute Toxicity: Isomers of the target compound are classified as acutely toxic via oral, dermal, and inhalation routes.[4]
Respiratory Irritation: The tetrahydroquinoline structure suggests a potential for respiratory irritation.[2][5]
Narcotic Effects: Similar compounds may cause drowsiness or dizziness.[1][4]
Flammability: The presence of the methyl acetate group suggests the compound may be a flammable liquid.[6][7]
Given these potential hazards, a cautious and comprehensive approach to PPE is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[8][9] The following PPE is required for all procedures involving Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate.
Core PPE Requirements
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves. The outer glove should be changed every hour or immediately upon contamination.[10]
Provides a robust barrier against dermal absorption, a likely route of exposure.[7] Double-gloving minimizes the risk of exposure from a single glove failure.
Eye and Face Protection
Chemical splash goggles and a full-face shield.[11]
Protects against splashes and aerosols that can cause serious eye irritation or injury.[1][2][3][4]
Body Protection
A flame-retardant and chemically resistant lab coat with tight-fitting cuffs.[12]
Protects the skin from spills and splashes and provides a layer of protection in case of fire.
Footwear
Closed-toe, chemical-resistant shoes.
Prevents exposure from spills that may reach the floor.[11]
Respiratory Protection
Use in a certified chemical fume hood is mandatory.[13] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Mitigates the risk of inhaling potentially harmful vapors or aerosols.[2][4][5]
Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond PPE. The following procedural steps must be integrated into all workflows involving Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate.
Step-by-Step Handling Protocol
Preparation:
Designate a specific area within a certified chemical fume hood for all handling procedures.[13][14]
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10][15]
Assemble all necessary equipment and reagents before introducing the compound.
Verify the proper functioning of the chemical fume hood.[13]
Handling:
Don all required PPE as outlined in the table above.
Conduct all weighing, transferring, and reaction steps within the chemical fume hood.
Use spark-proof tools and equipment to minimize ignition risk.[15][16]
Keep containers of the compound tightly closed when not in use.[12]
Post-Handling:
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.
Carefully remove and dispose of the outer pair of gloves immediately after handling.[10]
Remove all PPE before leaving the designated work area.[11]
Wash hands and forearms thoroughly with soap and water.[14]
Disposal Plan: Managing Chemical Waste
Improper disposal of chemical waste poses a significant threat to both personnel and the environment. All waste streams containing Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate must be managed as hazardous waste.
Waste Segregation and Disposal
Waste Type
Container
Disposal Procedure
Solid Waste
Labeled, sealed, and chemically resistant container.
Includes contaminated gloves, weigh boats, and other disposable materials.
Liquid Waste
Labeled, sealed, and chemically resistant container.
Includes reaction residues and solvent washes. Do not mix with incompatible waste streams.
Sharps
Puncture-proof sharps container.
Includes contaminated needles and syringes.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.
Diagram: Chemical Waste Disposal Workflow
Caption: Workflow for proper chemical waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air.[2][15] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Spills: Evacuate the immediate area.[17] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal as hazardous waste.[6] Ventilate the area and wash the spill site after cleanup is complete.[6]
By adhering to these protocols, researchers can confidently and safely handle Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, ensuring both personal safety and the integrity of their scientific endeavors.
References
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Methyl Acetate.
A.G. Layne, Inc. (2015, May 19). Safety Data Sheet: Methyl Acetate.